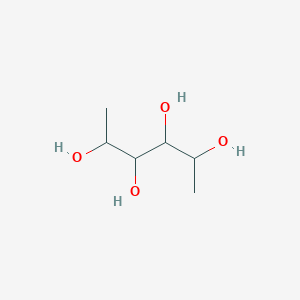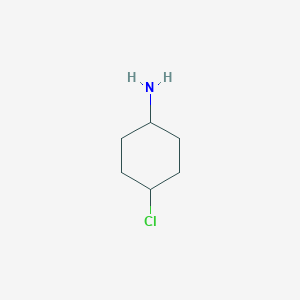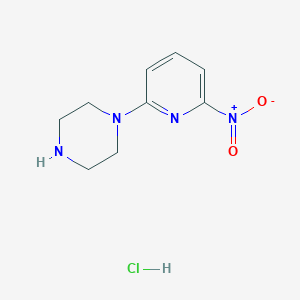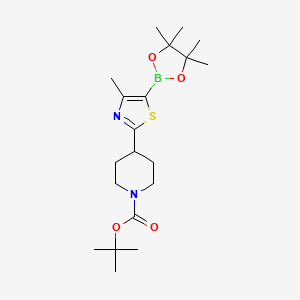![molecular formula C27H27N9Ru+ B13130774 Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+)](/img/structure/B13130774.png)
Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) is a coordination compound that features a ruthenium ion complexed with three 2-(1-methyl-1H-imidazol-2-yl)pyridine ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) typically involves the reaction of ruthenium precursors with 2-(1-methyl-1H-imidazol-2-yl)pyridine ligands under controlled conditions. One common method includes the use of ruthenium trichloride as the starting material, which is reacted with the ligands in the presence of a suitable solvent, such as ethanol or acetonitrile, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, leading to changes in its oxidation state and coordination environment.
Reduction: The compound can also be reduced, which may affect its electronic properties and reactivity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the presence of competing ligands and may be facilitated by heating or the use of catalysts .
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new coordination compounds with different ligands .
Scientific Research Applications
Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) exerts its effects involves its ability to coordinate with various substrates and catalyze reactions. The ruthenium center can undergo changes in oxidation state, facilitating electron transfer processes that are crucial for catalytic activity. In biological systems, the compound can interact with DNA and proteins, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II): Another ruthenium complex with similar coordination properties but different ligands.
Tris(1,10-phenanthroline)ruthenium(II): A compound with phenanthroline ligands, known for its photochemical properties.
Uniqueness: Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) is unique due to the presence of the imidazole-pyridine ligands, which provide distinct electronic and steric properties compared to other ruthenium complexes.
Properties
Molecular Formula |
C27H27N9Ru+ |
|---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
2-(1-methylimidazol-2-yl)pyridine;ruthenium(1+) |
InChI |
InChI=1S/3C9H9N3.Ru/c3*1-12-7-6-11-9(12)8-4-2-3-5-10-8;/h3*2-7H,1H3;/q;;;+1 |
InChI Key |
BHMRDDJSZXTTDW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2=CC=CC=N2.CN1C=CN=C1C2=CC=CC=N2.CN1C=CN=C1C2=CC=CC=N2.[Ru+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




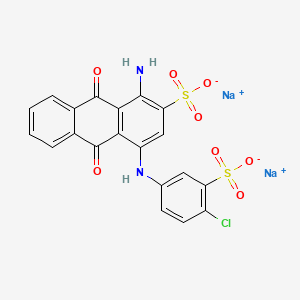
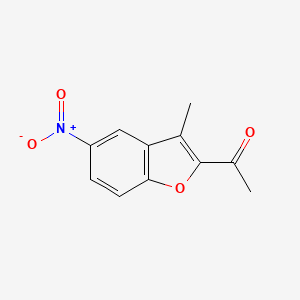
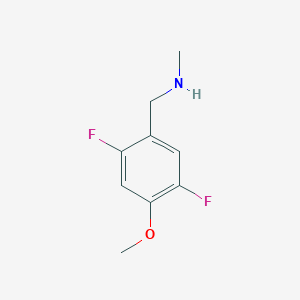
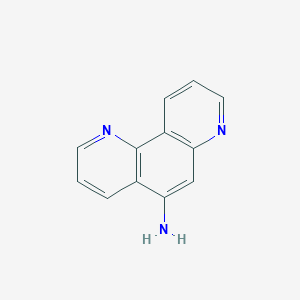
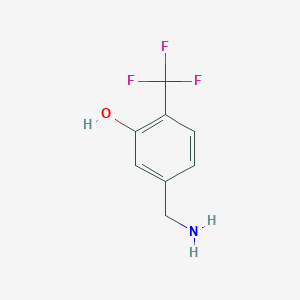

![Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13130751.png)
